molecular formula C16H20N2O4S B2879810 Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-82-2

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2879810
M. Wt: 336.41
InChI Key: BKRNNUDPDYMIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antihypertensive Agents

    A study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrating their potential as antihypertensive α-blocking agents with good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Heterocyclic Compounds

    Another research explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for generating pyran, pyridine, and pyridazine derivatives, highlighting the method's expediency and versatility (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Antitumor Evaluation

    Research into novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives revealed their potential as antimicrobial and antioxidant agents, also highlighting their synthesis through a one-pot, three-component microwave-assisted process (Bhoi, Borad, Pithawala, & Patel, 2016).

  • Polyfunctionally Substituted Heterocyclic Compounds

    A study presented a novel synthesis route for various heterocyclic derivatives with promising antitumor activities, emphasizing the simplicity and diversity of the synthetic procedures and their potential for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antioxidant Activity

  • Antioxidant Agent Modeling: A research explored the synthesis, modeling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives, assessing their antioxidant efficacy through in vitro studies and molecular docking, providing insights into their potential as antioxidant agents (Hossan, 2020).

properties

IUPAC Name

methyl 2-[1-(4-acetamidobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11(19)17-13-5-3-12(4-6-13)16(21)18-8-7-14(9-18)23-10-15(20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNNUDPDYMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate

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